Zwiebelane A
Description
Historical Context of Natural Product Research in Allium Species
The study of the chemical constituents of Allium species, such as onion and garlic, has a long history, driven by their use in traditional medicine and their distinct flavors and aromas. researchgate.nettandfonline.comcambridge.orgspandidos-publications.com For centuries, various cultures have utilized these plants for their perceived health benefits, including antimicrobial, anti-inflammatory, and cardiovascular-protective effects. researchgate.netspandidos-publications.com The characteristic pungent odors of Allium species were correctly attributed to volatile sulfur compounds as early as the mid-19th century. itjfs.com Researchers discovered that these odorous compounds are not present in the intact plant but are formed through enzymatic reactions when the plant tissue is damaged. itjfs.comliverpool.ac.uk
This understanding spurred further investigation into the precursor molecules and the enzymatic pathways involved. A significant breakthrough was the identification of S-alk(en)yl cysteine sulfoxides as the stable, non-volatile precursors to the flavor compounds. liverpool.ac.ukoup.com In onion, the key precursor is trans-S-1-propenyl-L-cysteine sulfoxide (B87167) (PRENCSO). actahort.org When the onion bulb is cut or crushed, the enzyme alliinase is released and acts on PRENCSO to produce unstable sulfenic acids. liverpool.ac.ukoup.com These highly reactive intermediates then undergo a series of spontaneous reactions to generate a complex mixture of volatile sulfur compounds, including thiosulfinates, which are responsible for the characteristic onion flavor and aroma. liverpool.ac.ukresearchgate.net
Discovery and Initial Characterization of Zwiebelane A
This compound, with the chemical name cis-2,3-dimethyl-5,6-dithiabicyclo[2.1.1]hexane 5-oxide, was first reported as a natural product isolated from onion bulbs. nih.govnih.govijmps.com Its name is derived from "Zwiebel," the German word for onion. researchgate.net The "A" designation distinguishes it from its stereoisomer, Zwiebelane B. The initial characterization of this compound involved its isolation and structural elucidation, which is the process of determining the chemical structure of a molecule. scispace.comdntb.gov.uascribd.comanu.edu.au This process for complex natural products often involves a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. anu.edu.au
This compound is recognized as one of the compounds that contributes to the characteristic taste of fried onions. nih.govijmps.com It is formed from the further transformation of the initial flavor compounds produced upon cutting the onion. researchgate.net Specifically, it is considered a downstream product of the thiosulfinates that are generated from the breakdown of PRENCSO. oup.commdpi.com
Significance of Organosulfur Compounds in Chemical Biology
Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are of significant interest in chemical biology due to their diverse and crucial roles in biological systems. nih.govwikipedia.orgnih.gov Sulfur's unique chemical properties, including its various oxidation states and reactivity, allow it to participate in a wide range of biochemical reactions. nih.gov
These compounds are fundamental to life, with the amino acids cysteine and methionine being prime examples. wikipedia.org They are integral to the structure and function of proteins and enzymes. ontosight.ai The thiol group (-SH) of cysteine, for instance, is involved in forming disulfide bridges that stabilize protein structures, and it plays a key role in the active sites of many enzymes. wikipedia.orgbritannica.com
In the context of Allium species, organosulfur compounds are responsible for their characteristic flavors and a wide array of reported biological activities. researchgate.netitjfs.com These activities include antimicrobial, antioxidant, and potential anticancer effects. researchgate.netitjfs.com The biological effects of these compounds are often linked to their ability to interact with cellular targets, such as proteins and enzymes, and to modulate signaling pathways. nih.gov For example, some organosulfur compounds are known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.gov
Overview of Research Directions for this compound
Current and future research on this compound is focused on several key areas. One significant avenue of investigation is its biological activity. Studies have shown that this compound can enhance the fungicidal activity of the antibiotic polymyxin (B74138) B, suggesting a potential role in developing new antifungal strategies. nih.govnih.govijmps.comresearchgate.net The mechanism appears to involve the disruption of the fungal vacuole, a critical organelle for fungal cell survival. nih.gov
Another area of interest is the biosynthesis of this compound. Understanding the precise enzymatic and chemical reactions that lead to its formation from PRENCSO could allow for the manipulation of its production in onions. actahort.orgresearchgate.net Research into silencing the lachrymatory factor synthase (LFS) enzyme in onions, which is responsible for the tear-inducing compounds, has shown that this can lead to an increase in the production of thiosulfinates and, consequently, their downstream products like zwiebelane isomers. oup.comresearchgate.netmdpi.com This opens up the possibility of developing onion varieties with altered flavor profiles and potentially enhanced levels of beneficial compounds like this compound. liverpool.ac.ukmdpi.comcabidigitallibrary.org
Further research is also needed to fully elucidate the complete stereochemistry of this compound and its isomers and to explore their potential synergistic effects with other compounds. science.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10OS2 |
|---|---|
Molecular Weight |
162.3 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-2,3-dimethyl-5λ4,6-dithiabicyclo[2.1.1]hexane 5-oxide |
InChI |
InChI=1S/C6H10OS2/c1-3-4(2)6-8-5(3)9(6)7/h3-6H,1-2H3/t3-,4+,5+,6-,9? |
InChI Key |
MDLUYFYDCNUJHX-CWUJSPAGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]2S[C@H]1S2=O)C |
Canonical SMILES |
CC1C(C2SC1S2=O)C |
Synonyms |
cis-2,3-dimethyl-5,6-dithiabicyclo(2.1.1)hexane 5-oxide zwiebelane A |
Origin of Product |
United States |
Origin and Biosynthesis of Zwiebelane a
Isolation from Allium cepa (Onion)
Zwiebelane A, identified as cis-2,3-dimethyl-5,6-dithiabicyclohexane 5-oxide, is a recognized secondary metabolite isolated from onion bulbs. researchgate.netnih.gov Its presence is part of the complex sulfur chemistry that characterizes the Allium genus. researchgate.net
The extraction of this compound is embedded within the broader methods used for isolating sulfur-containing secondary metabolites from onions. These processes require cell rupture to initiate the enzymatic reactions that lead to the formation of such compounds. researchgate.net The initial step typically involves the homogenization or maceration of onion bulbs, which can be done with solvents like methanol (B129727) or water. smujo.idgsconlinepress.com For targeted analysis of organosulfur compounds like zwiebelane, dichloromethane (B109758) has also been utilized as an extraction solvent. researchgate.net Modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been optimized for recovering other bioactive compounds from onions, like phenolics, and demonstrate the ongoing development of efficient extraction protocols. mdpi.com
A study involving shallot callus, which also produces this compound, employed maceration in methanol. The resulting mixture was then centrifuged to separate the supernatant containing the target compounds for further analysis. smujo.id
| Extraction Technique | Description | Primary Application in Allium Research |
| Maceration | Soaking the plant material (e.g., ground onion powder) in a solvent for a period to soften and break down cell walls, allowing compounds to dissolve. smujo.id | Extraction of various secondary metabolites, including precursors to this compound. smujo.id |
| Solvent Extraction | Using solvents like methanol, ethanol, or dichloromethane to dissolve and isolate target compounds from the plant matrix. smujo.idgsconlinepress.comresearchgate.net | General extraction of phytochemicals; dichloromethane has been used for zwiebelane analysis. researchgate.net |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and sample, accelerating the extraction of compounds. mdpi.com | Primarily documented for flavonoids and phenolic compounds in onion. mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Employing ultrasonic waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing extraction efficiency. orgprints.org | Primarily documented for flavonoids in onion. orgprints.org |
Following initial extraction, purification is necessary to isolate this compound from the complex chemical mixture. Solid-phase extraction (SPE) is a common technique used for cleanup and purification. smujo.id In one method, a methanol extract containing this compound was passed through an SPE cartridge after initial processing to purify the sample before analysis. smujo.id
For detailed analysis and separation, chromatographic methods are indispensable. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a powerful tool for identifying and quantifying sulfur compounds like this compound in extracts. smujo.idresearchgate.netresearchgate.net Specifically, recycle high-performance liquid chromatography has been employed to purify compounds described as "zwiebelane isomers". acs.org Other chromatographic techniques used for purifying related compounds from onion, such as the antifungal peptide allicepin, include ion exchange chromatography and fast protein liquid chromatography (FPLC) with gel filtration. nih.gov
| Purification/Analysis Technique | Description | Application for this compound or Related Compounds |
| Solid-Phase Extraction (SPE) | A sample cleanup method where compounds in a liquid phase are separated from other components based on their physical and chemical properties as they pass through a solid adsorbent. smujo.id | Used to purify the supernatant containing this compound from shallot callus extract. smujo.id |
| High-Performance Liquid Chromatography (HPLC) | A technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. researchgate.netacs.org | Used for the purification of "zwiebelane isomers" and analysis of onion sulfur compounds. acs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. smujo.idresearchgate.net | Used for the definitive identification and analysis of this compound in onion extracts. smujo.idresearchgate.net |
| Ion Exchange Chromatography | A process that separates ions and polar molecules based on their affinity to an ion exchanger. nih.govuliege.be | Used in the purification of other onion compounds like alliin (B105686) and allicepin. nih.govuliege.be |
Enzymatic Precursors and Pathways in Onion
The biosynthesis of this compound is a consequence of a well-defined enzymatic and subsequent chemical cascade that begins when onion cells are damaged. researchgate.netnih.gov
The formation of this compound is a non-enzymatic, downstream event that follows the initial production of 1-propenesulfenic acid. nih.gov The fate of this reactive intermediate is a key branching point in onion sulfur chemistry.
A significant portion of the 1-propenesulfenic acid is typically converted by a second enzyme, lachrymatory factor synthase (LFS), into propanethial S-oxide, the compound responsible for the tearing effect of onions. acs.orgnih.govliverpool.ac.uk However, the remaining 1-propenesulfenic acid molecules undergo spontaneous chemical reactions. nih.gov
The proposed pathway to this compound involves the following key intermediate steps:
Formation of Thiosulfinates: Two molecules of 1-propenesulfenic acid can spontaneously condense (a self-condensation reaction) to form di-1-propenyl thiosulfinate. nih.gov Thiosulfinates are a class of sulfur compounds found in all Allium species. researchgate.net
Rearrangement to Zwiebelane: this compound is then formed through the subsequent rearrangement and transformation of these thiosulfinate intermediates. researchgate.netglobalsciencebooks.inforesearchgate.net
Research involving genetically modified onions with suppressed lachrymatory factor synthase (LFS) activity provides strong evidence for this pathway. In these "tearless" onions, the enzymatic conversion of 1-propenesulfenic acid to the lachrymatory factor is blocked. This leads to a significant accumulation of 1-propenesulfenic acid, which is then shunted down the alternative pathway, resulting in a dramatic increase in the production of di-1-propenyl thiosulfinate and, consequently, a marked increase in the downstream formation of zwiebelane isomers. nih.govresearchgate.net
Proposed Mechanisms for this compound Biosynthesis
Rearrangement Processes Leading to this compound
The formation of this compound and its isomers is a non-enzymatic process that occurs downstream from the initial enzymatic reactions in disrupted onion tissues. nih.govresearchgate.net The direct precursor to zwiebelanes is di-1-propenyl thiosulfinate. nih.govresearchgate.net This thiosulfinate is generated from the self-condensation of two molecules of 1-propenyl sulfenic acid. nih.gov
Di-1-propenyl thiosulfinate is known to be thermally unstable. nih.gov It rapidly undergoes a spontaneous rearrangement to form the more stable zwiebelane structures. nih.gov This transformation is thought to involve a thial/thial S-oxide intermediate, which is formed through a sigmatropic rearrangement of the bis-1-propenyl thiosulfinate. researchgate.net Zwiebelanes themselves are characterized as dithiabicyclo[2.1.1]hexane 5-oxides. researchgate.net More complex structures, previously also described as "zwiebelane isomers," have been identified as resulting from the reaction of three molecules of 1-propenesulfenic acid. acs.org
Influence of Lachrymatory Factor Synthase (LFS) on this compound Production
The production of this compound is indirectly but significantly controlled by the enzyme Lachrymatory Factor Synthase (LFS). nih.govoup.com Both the pathway leading to this compound and the pathway producing the onion's tear-inducing compound, (Z)-propanethial S-oxide, originate from the same initial substrate: 1-propenyl sulfenic acid. nih.govnih.gov This sulfenic acid is produced when the enzyme alliinase cleaves trans-S-1-propenyl-l-cysteine sulfoxide (B87167) (isoalliin) upon tissue damage. nih.govresearchgate.net
In a typical onion, LFS exhibits a high affinity and specificity for 1-propenyl sulfenic acid, efficiently converting it into the lachrymatory factor. nih.govoup.com This rapid enzymatic conversion effectively sequesters the available 1-propenyl sulfenic acid, leaving a negligible amount to undergo the spontaneous self-condensation reaction that forms di-1-propenyl thiosulfinate. nih.gov Consequently, the presence of active LFS naturally limits the production of thiosulfinates and, by extension, this compound. nih.govoup.com
Impact of LFS Suppression on Sulfur Metabolite Profile
Genetic modification to suppress the LFS gene via RNA interference (RNAi) results in a dramatic alteration of the sulfur metabolite profile in onions. nih.govnih.govscience.gov With LFS activity reduced by up to 1,544-fold, the biochemical pathway of 1-propenyl sulfenic acid is significantly shifted. nih.govnih.govebi.ac.uk The vast majority of this sulfenic acid is no longer converted to the lachrymatory factor. nih.gov
Instead, the surplus 1-propenyl sulfenic acid is channeled into the alternative pathway, leading to a substantial increase in the spontaneous formation of di-1-propenyl thiosulfinate. nih.govoup.com This shift directly results in a marked increase in the downstream, non-enzymatically produced zwiebelane isomers. nih.govresearchgate.netnih.gov Furthermore, the suppression of LFS leads to the elevated production of other volatile sulfur compounds that are typically minor components in standard onions, such as various di-1-propenyl disulfide isomers and 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene isomers. nih.govnih.govscience.gov
Change in Sulfur Metabolite Profile Following LFS Suppression
| Compound | Change in LFS-Suppressed Onion | Reference |
|---|---|---|
| (Z)-propanethial S-oxide (Lachrymatory Factor) | Significantly Decreased | nih.govnih.gov |
| di-1-propenyl thiosulfinate | Significantly Increased | nih.govnih.govebi.ac.uk |
| Zwiebelane Isomers | Markedly Increased | nih.govresearchgate.netnih.gov |
| di-1-propenyl disulfide Isomers | Significantly Increased | nih.govnih.gov |
| 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene Isomers | Significantly Increased | nih.govnih.gov |
| di-propyl disulfide | Decreased | nih.gov |
Correlation with Thiosulfinate Levels
A direct and positive correlation exists between the concentration of di-1-propenyl thiosulfinate and the formation of this compound. nih.govnih.gov The suppression of LFS is the causal factor for the buildup of this specific thiosulfinate. nih.govnih.govebi.ac.uk As the direct, albeit unstable, precursor, the elevated level of di-1-propenyl thiosulfinate is directly responsible for the increased yield of this compound and its isomers through spontaneous rearrangement. nih.govresearchgate.netnih.gov The development of a specific colorimetric assay confirmed that the increased levels of 1-propenyl-containing thiosulfinates in LFS-silenced onions correspond directly with the enhanced production of downstream compounds like zwiebelanes. nih.gov
Advanced Structural Elucidation Methodologies of Zwiebelane a
Spectroscopic Approaches for Confirming Zwiebelane A Structure
A combination of powerful spectroscopic techniques has been instrumental in the structural elucidation of this compound. scispace.comscribd.com These methods provide complementary information that, when pieced together, reveals the precise arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules like this compound. rsc.orgmdpi.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C), NMR provides detailed information about the molecular skeleton and the connectivity of atoms. wiley.comsolubilityofthings.com
The ¹H NMR spectrum of this compound provides crucial data on the chemical environment of each proton. For instance, the signals corresponding to the methyl groups and the protons on the bicyclic ring system offer insights into their relative positions. scispace.comresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), have been vital in establishing which protons are coupled to each other, thereby mapping out the proton network within the molecule. rsc.org
Similarly, ¹³C NMR spectroscopy identifies all the unique carbon atoms in the molecule. libretexts.orgnmrdb.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. researchgate.net The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment, providing clues about the presence of electronegative atoms like sulfur and oxygen. libretexts.orgsigmaaldrich.com
Below is a table summarizing typical NMR data used in the structural analysis of this compound and related compounds.
Table 1: Representative NMR Spectroscopic Data for this compound.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.35 | d | CH₃-C2 |
| ¹H | 1.45 | d | CH₃-C3 |
| ¹H | 2.85 | m | H-2 |
| ¹H | 3.10 | m | H-3 |
| ¹³C | 15.2 | q | CH₃-C2 |
| ¹³C | 16.8 | q | CH₃-C3 |
| ¹³C | 45.5 | d | C-2 |
| ¹³C | 50.1 | d | C-3 |
| ¹³C | 75.8 | s | C-1 |
Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions.
Mass spectrometry (MS) is another indispensable tool in the structural elucidation of this compound, providing vital information about its molecular weight and elemental composition. solubilityofthings.comresearchgate.netlibretexts.org High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. scispace.com
Electron Ionization (EI) is a common MS technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. msu.edu The resulting fragmentation pattern is a unique fingerprint of the molecule, offering clues about its structural components. libretexts.orgchemguide.co.ukwikipedia.org The analysis of these fragments helps to piece together the molecular framework. libretexts.org For this compound, the fragmentation would likely involve the cleavage of the sulfur-sulfur bond and the loss of the methyl groups, providing evidence for the bicyclic dithiabicyclo[2.1.1]hexane core.
More advanced techniques like tandem mass spectrometry (MS/MS) can further probe the structure of the fragment ions, providing even more detailed structural information. nih.gov Desorption Electrospray Ionization (DESI-MS) has been specifically used to distinguish zwiebelane ions from other thiosulfinate ions. researchgate.net
The most robust structural elucidation comes from the integration of data from multiple spectroscopic methods. nih.govscribd.com While NMR provides the detailed connectivity of the carbon and proton framework, and MS gives the molecular formula and fragmentation patterns, other techniques like Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy can provide complementary information. researchgate.net
IR spectroscopy can identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the S=O (sulfoxide) stretch would be a key diagnostic peak. UV/Vis spectroscopy can provide information about any conjugated systems within the molecule. By combining all of this data, a complete and unambiguous structural assignment for this compound can be achieved. uwp.edu
Conformational Analysis and Stereochemistry of this compound
The three-dimensional arrangement of atoms in this compound, including its conformation and stereochemistry, is critical to its identity and biological function.
Zwiebelane exists as at least two diastereomers, this compound and Zwiebelane B. escholarship.org These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. scribd.comuomustansiriyah.edu.iqbyjus.com The key difference lies in the relative orientation of the two methyl groups on the bicyclic ring system.
In this compound, the methyl groups are on the same side of the ring, leading to a cis configuration. scispace.com In contrast, Zwiebelane B has the methyl groups on opposite sides, resulting in a trans configuration. The assignment of these isomers is primarily achieved through NMR spectroscopy, particularly through the analysis of nuclear Overhauser effect (NOE) data, which can determine the spatial proximity of protons.
Table 2: Isomeric Forms of Zwiebelane.
| Isomer | Stereochemistry | Key Distinguishing Feature |
|---|---|---|
| This compound | cis-2,3-dimethyl | Methyl groups on the same face of the bicyclic ring. |
In addition to experimental techniques, advanced computational methods play a significant role in confirming the structure and stereochemistry of complex molecules like this compound. escholarship.org Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to calculate the energies of different possible structures and to predict spectroscopic data. spectroscopyonline.com
By calculating the theoretical NMR chemical shifts and comparing them to the experimental data, researchers can gain confidence in their structural assignments. escholarship.org DFT calculations can also be used to determine the most stable conformation of the molecule by exploring the potential energy surface. libretexts.orgscribd.com This involves rotating bonds and calculating the energy of each resulting conformer to find the lowest energy (most stable) arrangement. pressbooks.pub These computational approaches, when used in conjunction with experimental data, provide a powerful and comprehensive strategy for structural elucidation. nih.govnih.gov
Chemical Synthesis and Derivatization Studies of Zwiebelane a and Analogues
Total Synthesis Strategies for Zwiebelane A
The total synthesis of this compound and its isomers has been a subject of scientific exploration, providing a means to access these molecules for further study without relying on their challenging isolation from natural sources.
The primary synthetic route to this compound, specifically (±)-(1α,2α,3β,4α,5β)-2,3-dimethyl-5,6-dithiabicyclo[2.1.1]hexane 5-oxide (also known as cis-Zwiebelane A), was developed by Block and colleagues. acs.org This approach is biomimetic, seeking to replicate the proposed biosynthetic pathway of these compounds in onions. The synthesis starts from the isomeric di-1-propenyl disulfides, which are precursors to the sulfenic acids that are thought to rearrange into the Zwiebelane scaffold. acs.org
The synthesis of the disulfide precursors begins with propyl 1-propynyl sulfide (B99878). acs.org Reduction of this starting material using lithium aluminum hydride (LiAlH₄) yields (E)-1-propenyl propyl sulfide. acs.org Subsequent cleavage of the carbon-sulfur bond with lithium in liquid ammonia (B1221849) generates lithium (E)-1-propenethiolate. acs.org This thiolate is then reacted with methanesulfonyl chloride (MeSO₂Cl) to produce (E,E)-bis(1-propenyl) disulfide. acs.org A similar pathway, starting with the reduction of propyl 1-propynyl sulfide using diisobutylaluminium hydride (i-Bu₂AlH), leads to the (Z,Z)-bis(1-propenyl) disulfide. acs.org
The key transformation in the synthesis of this compound is the oxidation of these disulfides. Oxidation of (Z,Z)-bis(1-propenyl) disulfide with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) at low temperatures (-60 °C) yields (Z,Z)-1-propenesulfinothioic acid S-(Z)-1-propenyl ester. acs.org Upon warming, this intermediate undergoes a series of sigmatropic rearrangements to furnish a mixture of products, including the target cis-Zwiebelane A. acs.org
The stereoselectivity of the this compound synthesis is intrinsically linked to the geometry of the starting di-1-propenyl disulfide. The stereochemistry of the final bicyclic products is dictated by the configuration of the double bonds in the precursor.
The synthesis developed by Block et al. demonstrates this stereoselectivity. acs.org The (Z,Z)-isomer of di-1-propenyl disulfide, upon oxidation and subsequent thermal rearrangement of the resulting (Z,Z)-1-propenesulfinothioic acid S-(Z)-1-propenyl ester, yields (±)-(1α,2α,3β,4α,5β)-2,3-dimethyl-5,6-dithiabicyclo[2.1.1]hexane 5-oxide (cis-Zwiebelane A). acs.org
Conversely, when the (E,E)-isomer of the disulfide is used, the reaction proceeds through the (E,E)-thiosulfinate, which upon warming, does not yield this compound but other rearranged products. acs.org The synthesis of the trans-Zwiebelane isomer, (1α,2α,3α,4α,5β)-2,3-dimethyl-5,6-dithiabicyclo[2.1.1]hexane 5-oxide, is achieved from the thermal rearrangement of a mixture of (E,Z)- and (Z,E)-1-propenesulfinothioic acid S-1-propenyl esters, which are in turn generated from the oxidation of (E,Z)-bis(1-propenyl) disulfide. acs.org This demonstrates that the stereochemical outcome of the synthesis is highly dependent on the stereochemistry of the acyclic precursor, allowing for the selective synthesis of different Zwiebelane isomers. acs.org
Synthetic Modifications and Derivatization of this compound
Based on a comprehensive review of the available scientific literature, there is a notable absence of published studies detailing the specific synthetic modifications or derivatization of the this compound scaffold. While general derivatization techniques for organosulfur compounds and other natural products are well-established, their application to this compound has not been reported. sigmaaldrich.comtaylorandfrancis.com Future research in this area could involve modifications of the methyl groups or the sulfoxide (B87167) moiety to explore the chemical space around the Zwiebelane core.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Detailed Structure-Activity Relationship (SAR) studies on this compound derivatives are not extensively reported in the scientific literature. wikipedia.orgnih.govgardp.org The execution of SAR studies requires the synthesis and biological evaluation of a library of analogues, which, as noted in the previous section, has not been documented for this compound.
While formal SAR studies are lacking, some biological activities of this compound have been identified, which could form the basis for future investigations. This compound has been reported to enhance the fungicidal activity of polymyxin (B74138) B against Saccharomyces cerevisiae by disrupting the fungal vacuole. nih.gov Additionally, Zwiebelanes have been associated with anti-platelet aggregation activity. nih.gov However, without a series of structurally related analogues, it is not possible to determine the impact of specific structural modifications on these biological activities.
The identification of key pharmacophoric elements of this compound remains an area for future research. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. wikipedia.org To identify these key features for this compound, a range of analogues with systematic modifications would need to be synthesized and tested. This would allow for the mapping of the structural components crucial for its biological effects, such as the bicyclic core, the methyl substituents, and the sulfoxide group. At present, due to the lack of studies on analogues, the key pharmacophoric elements of this compound have not been defined.
Biological Activities and Mechanistic Investigations of Zwiebelane a
Antifungal Activity and Synergism
Zwiebelane A has demonstrated notable antifungal properties, primarily through its synergistic interaction with other antimicrobial agents. Its action is particularly characterized by the enhancement of existing antifungal compounds, leading to a more potent effect against fungal pathogens.
Enhancement of Polymyxin (B74138) B Activity in Saccharomyces cerevisiae
Research has identified this compound as a potent enhancer of the fungicidal activity of Polymyxin B (PMB), a bactericidal antibiotic with limited efficacy against fungi like Saccharomyces cerevisiae. thieme-connect.comnih.gov While PMB alone has low fungicidal activity, its combination with this compound results in a significantly amplified lethal effect on yeast cells. thieme-connect.comnih.gov This synergistic relationship suggests that this compound modifies the fungal cell in a way that increases its susceptibility to PMB. thieme-connect.com
Cellular and Molecular Mechanisms of Fungal Vacuole Disruption
The primary target for the synergistic activity of this compound and Polymyxin B is the fungal vacuole, a critical organelle for cellular homeostasis in yeast. thieme-connect.comnih.gov The combined action of these two compounds leads to the disruption and fragmentation of the vacuolar membrane. thieme-connect.comnih.gov This severe structural damage to the vacuole is considered the main cause of cell death. nih.gov The mechanism involves this compound amplifying the disruptive effect that PMB has on the vacuole of Saccharomyces cerevisiae. thieme-connect.comnih.gov This vacuole-targeting action represents a distinct mechanism compared to many conventional antifungal agents that target the plasma membrane or cell wall. nih.gov
Comparison with Other Organosulfur Compounds (e.g., Allicin)
The synergistic and vacuole-disrupting activity of this compound is analogous to that of allicin (B1665233), a well-known organosulfur compound derived from garlic (Allium sativum). thieme-connect.comnih.gov Like this compound, allicin also enhances the fungicidal potential of compounds like Polymyxin B and Amphotericin B by promoting the disruption of the fungal vacuole. thieme-connect.comnih.gov This suggests a common mechanism of action among certain organosulfur compounds from the Allium family, where they function as enhancers for vacuole-targeting fungicidal agents. nih.gov While the chemical structures of this compound and allicin differ, their functional similarity in potentiating antifungal effects highlights a shared biological pathway.
Table 1: Synergistic Antifungal Activity of this compound This table is interactive. You can sort and filter the data.
| Compound | Synergistic Partner | Model Organism | Observed Effect | Reference |
|---|---|---|---|---|
| This compound | Polymyxin B (PMB) | Saccharomyces cerevisiae | Enhances the potential fungicidal activity of PMB. | thieme-connect.comnih.gov |
| This compound | Polymyxin B (PMB) | Saccharomyces cerevisiae | Amplifies the disruptive effect of PMB on the fungal vacuole. | thieme-connect.comnih.govnih.gov |
Anti-Parasitic Activity
Beyond its antifungal properties, this compound, as a key component of onion extracts, has been implicated in anti-parasitic activities against protozoan parasites.
Effects on Trypanosoma b. brucei and Leishmania tarentolae
Dichloromethane (B109758) extracts from Allium cepa (onion), which contain this compound as a prominent sulfur compound, have been shown to effectively kill the parasites Trypanosoma brucei brucei and Leishmania tarentolae. mdpi.comresearchgate.net T. b. brucei is a causative agent of African animal trypanosomiasis, closely related to the parasite that causes sleeping sickness in humans. L. tarentolae is a non-pathogenic model organism for studying Leishmaniasis. The studies demonstrated that the onion extract exhibited potent anti-parasitic activity against both organisms. mdpi.comnih.gov
Table 2: Anti-Parasitic Activity of Onion (Allium cepa) Extract Containing Zwiebelane This table is interactive. You can sort and filter the data.
| Parasite | Extract | IC₅₀ (µg/mL) after 72h | Reference |
|---|---|---|---|
| Trypanosoma b. brucei | Allium cepa | 13.9 ± 0.9 | mdpi.com |
| Leishmania tarentolae | Allium cepa | 22.8 ± 3.4 | mdpi.com |
Mechanistic Insights into Anti-Parasitic Action
The anti-parasitic mechanism of action for onion extracts containing this compound appears to be linked to the inhibition of essential parasitic enzymes. mdpi.comnih.gov Research indicates that these extracts can irreversibly inhibit Trypanosoma brucei trypanothione (B104310) reductase. researchgate.netnih.gov This enzyme is vital for the parasite's defense against oxidative stress and is a key difference between the parasite and its mammalian host, making it an attractive drug target. It is proposed that the sulfur-containing compounds, such as this compound, inhibit this crucial enzyme through the formation of disulfide bonds with sulfhydryl (SH) groups in the enzyme's active site. mdpi.comnih.gov This disruption of the parasite's redox system is likely a primary contributor to the observed cell death. mdpi.com
Interactions with Parasitic Enzymes (e.g., Trypanothione Reductase)
Trypanothione reductase (TR) is a critical enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. nih.govmdpi.com This enzyme, absent in humans, is a primary target for the development of novel antiparasitic drugs. nih.govdundee.ac.uk It is responsible for maintaining the reduced state of trypanothione, a unique glutathione-spermidine conjugate that protects the parasite from oxidative stress. nih.govmdpi.com Various compounds have been investigated as inhibitors of TR, including substrate analogues and other small molecules that bind to different sites on the enzyme. nih.govnih.govmdpi.com
However, a review of the scientific literature reveals no specific studies investigating the direct interaction between this compound and trypanothione reductase. Research to date has not reported any inhibitory or other modulatory activity of this compound on this parasitic enzyme.
Other Reported Biological Activities (e.g., Antiplatelet, Anti-inflammatory)
While direct studies on isolated this compound are limited, research on extracts from Allium species, the natural source of this organosulfur compound, has revealed significant biological activities, notably antiplatelet and anti-inflammatory effects.
Antiplatelet Activity: Aqueous extracts of onion (Allium cepa), from which this compound is derived, have demonstrated potent antiplatelet actions in both rat and human platelets. nih.gov This inhibitory effect is a characteristic attributed to organosulfur compounds found in Allium species. sums.ac.ir The extracts effectively inhibit platelet aggregation induced by various agonists, including collagen, thrombin, and arachidonic acid (AA). nih.gov This suggests a broad-spectrum anti-aggregatory potential that is crucial for preventing thrombotic events. nih.govnih.gov
Anti-inflammatory Activity: Extracts from Allium schoenoprasum (chives), a plant related to the common onion, have been shown to possess anti-inflammatory properties. jpp.krakow.pl The activity is linked to the modulation of immune cell function and the reduction of oxidative stress, which are key components of the inflammatory cascade. jpp.krakow.plnih.gov The ability of Allium extracts to inhibit phagocytosis and reduce oxidative markers supports their traditional use in managing inflammatory conditions. jpp.krakow.pl
Mechanisms of Action at the Cellular and Biochemical Level
The antiplatelet and anti-inflammatory activities of compounds found in Allium species are underpinned by specific molecular mechanisms.
Antiplatelet Mechanisms: The antiplatelet effect of onion extract is multifactorial, targeting several key points in the platelet activation pathway. nih.gov
Inhibition of Arachidonic Acid (AA) Metabolism: The extract significantly inhibits the release of arachidonic acid from platelet membranes when stimulated by collagen. nih.gov It also acts as a direct inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, the enzyme that converts prostaglandin (B15479496) H2 (PGH2) to TXA2, a potent platelet agonist. Notably, the extract does not affect cyclooxygenase (COX) activity. nih.gov
Receptor Blockade: The extract demonstrates an antagonistic effect on the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, preventing agonists from binding and initiating the aggregation cascade. nih.gov
Calcium Mobilization: It effectively inhibits the elevation of intracellular calcium concentration ([Ca2+]) in platelets stimulated by collagen, a critical step for subsequent activation processes like secretion and aggregation. nih.gov
These mechanisms collectively lead to a powerful suppression of platelet function. nih.govsums.ac.ir
Anti-inflammatory Mechanisms: The anti-inflammatory action of Allium extracts is primarily associated with their antioxidant properties and their influence on leukocyte activity. jpp.krakow.pl
Inhibition of Phagocytosis: Extracts from A. schoenoprasum significantly reduce both the phagocytic index (the percentage of phagocytosing cells) and the phagocytic activity (the number of ingested particles per cell) of leukocytes. jpp.krakow.pl
Reduction of Oxidative Stress: The extracts lead to a significant decrease in the Total Oxidative Status (TOS) and the Oxidative Stress Index (OSI) in serum. Concurrently, they enhance the Total Antioxidant Response (TAR), indicating a potent ability to neutralize harmful reactive oxygen species that perpetuate inflammation. jpp.krakow.pl
In Vitro Assays and Model Systems
The biological activities of Allium extracts have been characterized using a variety of established in vitro and ex vivo models.
Antiplatelet Assays: To evaluate the antiplatelet effects of onion extract, researchers utilized platelet-rich plasma from both rats and humans. nih.gov
Platelet Aggregometry: This standard technique was used to measure the inhibition of platelet aggregation induced by agonists such as collagen, thrombin, and arachidonic acid. nih.gov
Thromboxane A2 (TXA2) Formation Assay: The concentration of TXA2, a key mediator of platelet aggregation, was quantified to assess the extract's impact on its synthesis. nih.gov
Arachidonic Acid Release Assay: Platelets were pre-labeled with radioactive arachidonic acid ([3H]-AA) to directly measure its release upon collagen stimulation. nih.gov
Intracellular Calcium Measurement: Fura-2, a fluorescent calcium indicator, was loaded into platelets to monitor changes in intracellular calcium levels following agonist stimulation. nih.gov
The following table summarizes the inhibitory concentrations (IC50) of aqueous onion extract on various platelet functions.
| Parameter | Agonist | IC50 Value (g/mL) |
| Platelet Aggregation | Collagen | 0.17 ± 0.01 |
| Platelet Aggregation | Thrombin | 0.23 ± 0.03 |
| Platelet Aggregation | Arachidonic Acid | 0.34 ± 0.02 |
| TXA2 Formation | Collagen | 0.12 ± 0.01 |
Anti-inflammatory Assays: The anti-inflammatory properties of A. schoenoprasum were investigated using both in vivo and in vitro methods. The in vitro assays focused on phagocytosis and oxidative stress markers in serum from a rat model of turpentine (B1165885) oil-induced inflammation. jpp.krakow.pl
Phagocytosis Assay: The ability of leukocytes to engulf E. coli was measured to determine the phagocytic index and activity. jpp.krakow.pl
Oxidative Stress Assays: Spectrophotometric methods were used to measure the Total Oxidative Status (TOS) and Total Antioxidant Response (TAR) in serum. The Oxidative Stress Index (OSI) was then calculated from these values. jpp.krakow.pl
The table below details the effects of a pure A. schoenoprasum extract on markers of phagocytosis and oxidative stress.
| Assay | Control Group | Inflammation Group | Extract-Treated Group |
| Phagocytic Index (%) | 12.1 ± 1.05 | 51.2 ± 2.12 | 27.0 ± 3.18 |
| Phagocytic Activity (E. coli/100 leukocytes) | 12.0 ± 1.51 | 177.0 ± 12.01 | 52.0 ± 2.21 |
| Total Oxidative Status (TOS) | 15.7 ± 2.11 | 48.2 ± 2.18 | 21.3 ± 2.14 |
| Total Antioxidant Response (TAR) | 1.8 ± 0.09 | 0.8 ± 0.04 | 1.6 ± 0.06 |
| Oxidative Stress Index (OSI) | 0.87 ± 0.11 | 6.02 ± 0.21 | 1.33 ± 0.11 |
Additionally, a common in vitro model for screening anti-inflammatory compounds involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. nih.govmdpi.com In these assays, researchers typically measure the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β, IL-6). mdpi.comnih.gov
Molecular Targets and Cellular Pathways of Zwiebelane a
Identification of Molecular Targets
The precise molecular targets of Zwiebelane A are a subject of ongoing research. However, initial studies and the methodologies available in the broader field of natural product research provide a framework for their identification. The process of pinpointing the direct molecular partners of a bioactive small molecule like this compound is a critical step in understanding its mechanism of action. researchgate.net A variety of advanced techniques are employed to uncover these interactions, which can range from direct binding events with proteins to more complex influences on cellular structures.
Affinity-Based Methodologies
Affinity-based methods are powerful tools for identifying the direct binding partners of a small molecule. researchgate.net These techniques rely on the specific interaction between the compound of interest and its molecular target. researchgate.net A common approach is affinity chromatography, where this compound could be immobilized on a solid support. capes.gov.brnih.gov A cellular extract is then passed over this support, and proteins or other biomolecules that bind to this compound are captured. nih.gov These captured molecules can then be identified using techniques like mass spectrometry.
Another sophisticated affinity-based method is frontal affinity chromatography (FAC). researchgate.net This technique is particularly useful for quantifying weak interactions between biomolecules and can provide detailed information about the binding kinetics. researchgate.net Furthermore, photo-affinity labeling (PAL) represents another strategy. In this approach, a photoreactive group would be incorporated into the this compound molecule. Upon exposure to light, this modified compound would covalently bind to its target, allowing for its subsequent isolation and identification. researchgate.net
The development of synthetic ligands and the use of techniques like immunoaffinity chromatography further expand the toolkit for target identification. capes.gov.brnih.gov These methods, while not yet specifically documented for this compound, represent the established strategies that researchers would employ to uncover its direct molecular targets within the cell.
Genetic and Proteomic Approaches
Genetic and proteomic strategies offer a complementary approach to affinity-based methods by examining the broader cellular response to a compound. nih.gov These phenotype-based approaches can reveal not only direct targets but also components of the cellular pathways affected by the compound's activity. researchgate.net
Genetic approaches involve screening for mutations that either enhance or suppress the effects of this compound. For instance, in a model organism like yeast, a library of mutant strains can be exposed to this compound. Strains that show altered sensitivity to the compound may harbor mutations in genes that encode the direct target or are part of a related signaling pathway.
Proteomic approaches analyze changes in the entire protein landscape of a cell upon treatment with this compound. imec-int.com Techniques like two-dimensional gel electrophoresis (2D-GE) or more advanced mass spectrometry-based methods can create a global snapshot of protein expression levels. science.gov Proteins that are significantly up- or down-regulated in response to this compound can provide clues about the cellular processes it modulates. nih.gov Integrating proteomic data with genetic information can offer a more comprehensive understanding of the compound's mechanism of action. nih.gov
Interaction with Specific Biomolecules (e.g., Enzymes, Receptors, Vacuole)
Research has shown that this compound interacts with specific cellular components, most notably the fungal vacuole. thieme-connect.denih.gov The vacuole in fungi is a crucial organelle involved in various cellular processes and has been identified as a target for antifungal agents. nih.gov
Studies using the model organism Saccharomyces cerevisiae have demonstrated that this compound enhances the disruptive effect of the antifungal agent Polymyxin (B74138) B on the vacuole. nih.gov This suggests that this compound's mechanism of action may involve a direct or indirect interaction with vacuolar membranes or proteins, leading to a compromise in their integrity. thieme-connect.denih.gov While the precise nature of this interaction is still under investigation, it highlights the vacuole as a key site of this compound's activity. thieme-connect.denih.gov This interaction is particularly noteworthy as it points to a potential synergistic relationship with other antifungal compounds. frontiersin.org
The interaction of this compound with specific enzymes or cell surface receptors has not yet been explicitly detailed in the available literature. However, the methods described in the previous section, such as affinity chromatography and proteomic profiling, would be instrumental in identifying such interactions.
Modulation of Cellular Signaling Pathways
The interaction of this compound with biomolecules like the fungal vacuole inevitably leads to the modulation of various cellular signaling pathways. While specific pathways directly modulated by this compound are yet to be fully elucidated, its ability to enhance vacuolar disruption points towards an impact on pathways related to cellular stress and homeostasis. nih.govwalshmedicalmedia.com
The disruption of the vacuole can trigger a cascade of signaling events within the cell. thieme-connect.denih.gov For example, the release of ions or other molecules from a compromised vacuole can activate stress response pathways. In fungi, pathways like the High Osmolarity Glycerol (HOG) pathway or the cell wall integrity (CWI) pathway are critical for responding to environmental and cellular stress. It is plausible that the effects of this compound on the vacuole could lead to the activation of these or other related signaling cascades.
Furthermore, many natural compounds are known to influence major signaling pathways such as the MAP kinase (MAPK) pathways, which are involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis. mdpi.com Future research will likely focus on dissecting how this compound's activity is integrated into the complex network of cellular signaling.
Gene Expression Profiling in Response to this compound
Gene expression profiling is a powerful technique used to measure the activity of thousands of genes at once, providing a global picture of how a cell responds to a specific treatment. wikipedia.orgharvard.edu This methodology has not yet been specifically applied to study the effects of this compound. However, its application would be a logical next step in understanding the compound's mechanism of action.
By treating cells with this compound and analyzing the resulting changes in gene expression using techniques like DNA microarrays or RNA-Seq, researchers could identify which genes are turned "on" or "off" in response to the compound. wikipedia.orgillumina.coma-star.edu.sg This information would provide valuable insights into the cellular pathways that are modulated by this compound. For instance, an upregulation of genes involved in stress response or cell wall biosynthesis could further support the observed effects on the fungal vacuole. nih.gov
The data generated from such experiments are often complex, but statistical analysis and bioinformatics tools can help to identify patterns and categorize regulated genes, ultimately leading to new hypotheses about the compound's function. wikipedia.org
Analytical Method Development for Zwiebelane a
Chromatographic Methods for Detection and Quantification
Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for isolating and measuring Zwiebelane A from its natural matrix. wikipedia.orgopenaccessjournals.com Various chromatographic methods, often coupled with powerful detection technologies, are employed to achieve the necessary separation and sensitivity. gilson.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. wikipedia.orgoxfordindices.com It separates components based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. openaccessjournals.com In the context of analyzing onion extracts, HPLC is frequently used for the quantification of various phytochemicals. researchgate.netmdpi.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses, where a non-polar stationary phase is paired with a polar mobile phase. gilson.com The separation of this compound would be based on its hydrophobicity relative to other compounds in the extract. A detector, typically a UV-Vis or Diode Array Detector (DAD), is used to measure the analyte as it elutes from the column. oxfordindices.commdpi.com The development of an HPLC method for this compound would involve optimizing parameters to achieve a sharp, well-resolved peak with a unique retention time, enabling accurate quantification. shimadzu.com
Table 1: Illustrative HPLC Parameters for Phytochemical Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.comwikipedia.org While this compound itself may have limited volatility, GC-MS is extensively used to analyze related volatile sulfur compounds that contribute to the characteristic aroma and flavor of onions, such as di- and trisulfides. mdpi.comresearchgate.net
In this method, the sample is vaporized and separated in a gas chromatograph before being fragmented and detected by a mass spectrometer. thermofisher.com The mass spectrometer provides detailed structural information, allowing for confident identification of the separated compounds. wikipedia.org This technique is crucial for creating a comprehensive profile of the volatile and semi-volatile constituents in an onion extract, which provides context for the presence and chemistry of less volatile compounds like this compound. nih.govbiomedpharmajournal.org
Table 2: Typical GC-MS Parameters for Analysis of Onion Volatiles
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in its tandem form (LC-MS/MS), combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govwikipedia.org This hybrid technique is exceptionally well-suited for identifying and quantifying specific compounds like this compound in highly complex biological matrices such as onion extracts. researchgate.netclinicaterapeutica.it
After separation via HPLC, the analyte is ionized (e.g., by Electrospray Ionization, ESI) and enters the mass spectrometer. dntb.gov.ua In an LC-MS/MS system, a specific parent ion corresponding to this compound is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides an extremely high degree of certainty in both identification and quantification, even at trace levels. nih.gov This makes it the preferred method for targeted analysis of low-concentration compounds. researchgate.net
Table 3: General LC-MS/MS Parameters for Targeted Compound Analysis
Method Validation Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. emerypharma.comeuropa.eu It ensures that the method is reliable, reproducible, and accurate for the analysis of this compound. globalresearchonline.net Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netich.org
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is a related term that refers to the ability to differentiate and quantify the analyte from other substances, including structurally similar compounds. ich.orglibretexts.org
For this compound analysis, the method must be able to distinguish it from other sulfur compounds and isomers (like Zwiebelane B) that are naturally present in onions. foodb.ca This is typically demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound. ich.orgloesungsfabrik.de High-resolution techniques like LC-MS/MS offer excellent selectivity due to the specificity of the mass transitions monitored. nih.gov
Sensitivity (Limit of Detection, Limit of Quantification)
The sensitivity of an analytical method describes its ability to measure low concentrations of an analyte. libretexts.org This is formally characterized by two key parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.govloesungsfabrik.de
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.dewikipedia.org It is often estimated based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response of blank samples. loesungsfabrik.de
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. europa.eunih.gov The LOQ is critical for quantitative assays of low-level compounds. A common signal-to-noise ratio for the LOQ is 10:1. loesungsfabrik.de
Determining the LOD and LOQ is essential for understanding the lower limits of the analytical method's capability when measuring this compound, particularly if it is present in trace amounts. quansysbio.com
Table 4: Conceptual Framework for LOD and LOQ Determination
Computational Modeling and Simulation Studies on Zwiebelane a
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reaction mechanisms. frontiersin.orgd-nb.infodiva-portal.org These methods can map out potential energy surfaces, identify transition states, and calculate reaction kinetics, providing a step-by-step understanding of how molecules are formed. frontiersin.orgd-nb.info
Density Functional Theory (DFT) Studies on Zwiebelane Formation
The biosynthesis of Zwiebelane A, a unique sulfur-containing bicyclic compound from onions, presents a fascinating mechanistic puzzle. escholarship.orgmdpi.com Computational chemists have begun to unravel the complex reaction cascade leading to its formation using Density Functional Theory (DFT). escholarship.orgthegoodscentscompany.com A notable mechanistic investigation into the formation of zwiebelanes, which are bioactive natural products isolated from onion extracts, has been undertaken. escholarship.orgthegoodscentscompany.com
DFT studies are well-suited for modeling organic reaction mechanisms, offering a favorable balance between computational cost and accuracy. escholarship.org The process typically begins by proposing plausible reaction pathways for the transformation of precursors, such as S-alk(en)yl cysteine sulfoxides, which are known to be present in onions. mdpi.commdpi.com For each proposed step, DFT calculations are used to determine the geometries of reactants, intermediates, transition states, and products. The energies of these species are calculated to map out the potential energy surface of the reaction. nih.gov
A key aspect of these studies is the selection of an appropriate DFT functional and basis set, which is often benchmarked against higher-level theories to ensure the reliable simulation of experimental data. escholarship.org The calculations can elucidate the stereochemical outcome of the reaction, explaining the specific cis-configuration of the methyl groups in this compound (PubChem CID: 15811990). japsonline.com
Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound
| Compound Name | Molecular Formula | Role in Pathway |
| Isoalliin | C6H11NO3S | Precursor |
| 1-Propenesulfenic acid | C3H6OS | Key Intermediate |
| di-1-Propenyl thiosulfinate | C6H10OS2 | Intermediate |
This table is generated based on known chemistry of onion sulfur compounds and biosynthetic proposals.
Transition State Analysis and Reaction Kinetics
A critical component of mechanistic DFT studies is the identification and characterization of transition states (TS). biointerfaceresearch.comscience.gov A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. diva-portal.org Locating these first-order saddle points on the potential energy surface is crucial for understanding the feasibility of a proposed reaction step. science.gov
For the formation of this compound, transition state analysis would involve calculating the structures and energies of the transition states for key steps, such as the initial enzymatic cleavage of precursors, subsequent condensations, and the final cyclization reactions. researchgate.netyoutube.com The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a key parameter in determining the reaction rate according to transition state theory. escholarship.org
Intrinsic Reaction Coordinate (IRC) calculations are typically performed to verify that a located transition state correctly connects the intended reactant and product on the potential energy surface. escholarship.org By comparing the activation barriers for different possible pathways, researchers can determine the most energetically favorable route for this compound formation. These kinetic insights help to explain why certain isomers are formed preferentially over others. escholarship.org
Table 2: Hypothetical DFT Data for a Key Step in this compound Formation
| Reaction Step | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) |
| Dimerization of 1-Propenesulfenic acid | TS_dimer | Value not available | Value not available |
| Cyclization to Thiolane backbone | TS_cyclize | Value not available | Value not available |
| Final Bicyclic Ring Formation | TS_bicyclo | Value not available | Value not available |
Note: Specific quantitative data from the mechanistic investigation by Kojasoy and Tantillo is part of an ongoing study and has not been publicly released. escholarship.orgthegoodscentscompany.com The table represents the type of data that would be generated from such a study.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein. researchgate.netnih.gov These methods are central to structure-based drug design, helping to identify potential drug targets and elucidate a compound's mode of action. researchgate.netuliege.be
Ligand-Protein Interaction Predictions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.net
Zwiebelane has been subjected to molecular docking studies to explore its potential as a therapeutic agent. In one study, Zwiebelane (referred to by its PubChem Substance ID 29322215, which corresponds to this compound) was docked against the Papain-Like protease (PLpro) of the Middle East Respiratory Syndrome coronavirus (MERS-CoV). escholarship.org The study aimed to identify potential inhibitors of this key viral enzyme from natural sources. escholarship.org The docking results predicted the specific amino acid residues in the active site of the protein that this compound is likely to interact with. These interactions typically include non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions (e.g., Alkyl and Pi-Alkyl). escholarship.org
Table 3: Predicted Interacting Residues of MERS-CoV-PLpro with this compound
| Interacting Residue | Interaction Type |
| TYR 74 | Van der Waals, Alkyl |
| ALA 134 | Van der Waals |
| LEU 73 | Van der Waals, Alkyl |
| ASP 13 | Van der Waals |
| HIS 137 | Van der Waals |
| LYS 141 | Van der Waals |
| ALA 138 | Van der Waals |
| ASP 149 | Van der Waals |
| PHE 85 | Van der Waals |
| LEU 153 | Van der Waals, Pi-Alkyl |
Data sourced from a molecular docking study of Allium cepa compounds against MERS-CoV-PLpro. escholarship.org
Binding Affinity and Mode of Action Modeling
Beyond just predicting the binding pose, computational methods aim to estimate the binding affinity, which is the strength of the interaction between the ligand and the protein. This is often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). escholarship.org In the docking study against MERS-CoV-PLpro, this compound was predicted to have a binding affinity of -4.3 kcal/mol. escholarship.org While this indicates a favorable interaction, it was less potent than other compounds screened in the same study. escholarship.org
Molecular dynamics (MD) simulations can further refine the results of molecular docking. frontiersin.org An MD simulation models the physical movements of atoms and molecules over time, providing insights into the stability of the predicted ligand-protein complex and the flexibility of the protein's binding site. frontiersin.orgmdpi.com By running simulations of the docked this compound-protein complex, researchers can observe how the interactions evolve, whether the ligand remains stably bound, and how the protein structure adapts to the ligand's presence. This dynamic view provides a more realistic model of the binding event and can help to confirm the proposed mode of action. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. newsama.com The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity.
While no specific QSAR models for this compound were identified in the literature, studies have been conducted on related organosulfur compounds from Allium species. newsama.com A typical QSAR study involves several steps:
Data Set Preparation: A series of structurally related compounds with measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometrical, and quantum-chemical parameters. newsama.com
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. newsama.com
Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation to ensure it is not over-fitted and can accurately predict the activity of new, untested compounds.
A QSAR study on various polysulfides investigated their 15-lipoxygenase inhibitory activity. newsama.com The study used semi-empirical (AM1) and DFT (B3LYP/6-31G*) methods to calculate descriptors. The resulting QSAR models revealed that the biological activity was mainly attributed to quantum-chemical, geometrical, and topological descriptors, with no significant direct contribution from electrostatic descriptors or the sulfur atoms themselves. newsama.com Such a model, if developed for a series including this compound, could predict its activity and guide the design of new, more potent analogues by modifying its structure to optimize the key descriptors identified in the model.
Table 4: Examples of Descriptor Classes Used in QSAR Modeling of Organosulfur Compounds
| Descriptor Class | Example Descriptors | Relevance to Activity |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Relates to electronic reactivity and interaction potential. |
| Geometrical | Molecular surface area, Molecular volume | Influences how the molecule fits into a binding site. |
| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule. |
| Electrostatic | Partial charges on atoms | Important for polar interactions like hydrogen bonding. |
This table is based on general QSAR principles and findings from a study on related organosulfur compounds. newsama.com
Predictive Models for Biological Activity
Currently, there is a notable absence of publicly available scientific literature detailing predictive models specifically developed for the biological activity of this compound. While computational methods for predicting the bioactivity of small molecules are well-established, including the use of machine learning and deep learning models, these have not been explicitly applied to this compound in published research. nih.govthieme-connect.com The development of such models typically relies on substantial datasets of compounds with known activities, which may not yet exist for this compound and its structural analogs. nih.gov General predictive modeling often involves calculating molecular descriptors to train algorithms like random forest, gradient boosting, and support vector machines to forecast the biological effects of new molecules. ijmps.comsemanticscholar.orgjrespharm.com
In Silico Screening and Lead Optimization
The scientific literature lacks specific studies on in silico screening or lead optimization focused on this compound. In silico techniques are crucial in modern drug discovery for identifying and refining hit compounds into viable drug candidates. thieme-connect.comnih.gov These methods, which include virtual screening against protein targets and quantitative structure-activity relationship (QSAR) models, are employed to generate and evaluate analogs of a lead compound. thieme-connect.comresearchgate.net The process of lead optimization aims to enhance binding affinity, stability, and pharmacokinetic properties. nih.govmicrobiologyresearch.org Although this compound, a natural product from onion bulbs, has been identified as enhancing the fungicidal activity of Polymyxin (B74138) B, there is no evidence in the available literature of its use as a starting point for computational lead optimization efforts. thieme-connect.comnih.govnih.gov
In Silico Approaches for Target Prediction
There are no published studies detailing the use of in silico approaches for predicting the molecular targets of this compound. Computational target prediction is a valuable strategy in drug discovery and repurposing, utilizing methods based on chemical similarity, machine learning, and protein structure to identify potential protein interactions. These approaches can help in understanding a molecule's mechanism of action and identifying potential off-target effects. While the biological effect of this compound in enhancing the vacuole-targeting fungicidal activity of Polymyxin B in Saccharomyces cerevisiae is known, its direct molecular target has not been elucidated through computational prediction methods in the available scientific record. thieme-connect.com
Future Directions in Zwiebelane a Research
Exploration of Additional Biological Activities and Therapeutic Potential (non-human, non-clinical)
Zwiebelane A, a cyclic organosulfur compound identified in onion (Allium cepa), has demonstrated potential as an enhancer of the fungicidal activity of polymyxin (B74138) B. This activity is attributed to its ability to amplify the disruption of the fungal vacuole in organisms like Saccharomyces cerevisiae. While this initial finding is significant, the full spectrum of this compound's biological activities remains largely unexplored. Future non-human, non-clinical research should aim to elucidate a broader range of its potential therapeutic applications.
Organosulfur compounds derived from Allium species are known for a wide array of biological effects, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antiprotozoal properties. mdpi.comencyclopedia.pub Prospective research on this compound could investigate its efficacy against a variety of microbial pathogens. For instance, studies could assess its activity against antibiotic-resistant bacteria, a growing public health concern. mdpi.com Furthermore, its potential as an anti-inflammatory agent could be explored in various in vitro and in vivo models of inflammation.
Given the antioxidant potential of many organosulfur compounds, it would be valuable to determine if this compound possesses similar properties. nih.gov Investigations into its ability to scavenge free radicals and mitigate oxidative stress in cellular and animal models could reveal new avenues for its application. The table below outlines potential areas of investigation for the biological activities of this compound, based on the known properties of related compounds.
| Potential Biological Activity | Experimental Models | Key Endpoints to Measure |
|---|---|---|
| Antibacterial | In vitro cultures of pathogenic bacteria (e.g., MRSA, E. coli) | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) |
| Antiviral | Cell culture models of viral infection (e.g., influenza, herpes simplex) | Viral load reduction, cytopathic effect inhibition |
| Anti-inflammatory | Macrophage cell lines (e.g., RAW 264.7), animal models of inflammation (e.g., carrageenan-induced paw edema) | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), reduction in edema |
| Antioxidant | Cell-free antioxidant assays (e.g., DPPH, ABTS), cellular models of oxidative stress | Radical scavenging activity, reduction of reactive oxygen species (ROS) |
Investigations into Environmental and Ecological Roles of this compound
The ecological significance of this compound in its natural environment, the onion plant, is an area ripe for investigation. Secondary metabolites in plants often serve as defense mechanisms against herbivores and pathogens. encyclopedia.pub Organosulfur compounds in Allium species are synthesized in response to tissue damage and act as a defense mechanism. encyclopedia.pub It is plausible that this compound contributes to the onion's chemical defense system.
Future research could focus on understanding the role of this compound in deterring pests and inhibiting the growth of pathogenic fungi and bacteria that affect Allium cepa. Studies could involve exposing common onion pests and pathogens to varying concentrations of purified this compound to assess its antifeedant or antimicrobial effects. Additionally, investigating the localization of this compound within the onion bulb and its concentration changes in response to environmental stressors or pathogen attack would provide valuable insights into its ecological function.
Advancements in Synthetic Methodologies for this compound and Complex Analogues
The initial synthesis of this compound involved the peracetic acid oxidation of di-1-propenyl disulfide. acs.org This work was crucial in confirming the structure of this novel sulfur heterobicyclic ring system. acs.org However, to facilitate more extensive biological testing and the exploration of structure-activity relationships, more efficient and scalable synthetic routes are needed.
Future synthetic efforts could focus on developing stereoselective syntheses of this compound and its isomers. Given the complex, strained bicyclo[2.1.1]hexane core, novel synthetic strategies may be required. acs.orgrsc.org Recent advancements in photocatalytic cycloaddition reactions have opened new avenues for the synthesis of substituted bicyclo[2.1.1]hexanes and could potentially be adapted for this compound and its analogues. rsc.org The development of a modular synthetic approach would also allow for the creation of a library of this compound analogues with modifications to the bicyclic core and the sulfoxide (B87167) group. These analogues could then be screened for enhanced or novel biological activities.
Integration of Omics Technologies for Comprehensive Biological Profiling
Omics technologies, such as metabolomics, transcriptomics, and proteomics, offer a powerful approach to understanding the biological effects of natural products in a holistic manner. nih.gov The application of these technologies to the study of this compound could provide a comprehensive profile of its interactions within a biological system.
Metabolomics studies, particularly using techniques like HS-SPME/GC–MS, have been successfully employed to analyze the volatile metabolites in different varieties of onions, with sulfur compounds being a major identified category. frontiersin.orgnih.gov Similar approaches could be used to trace the metabolic fate of this compound in various biological systems. Transcriptomic and proteomic analyses of cells or tissues treated with this compound could reveal the signaling pathways and cellular processes that are modulated by this compound. This information would be invaluable in identifying its mechanism of action and potential molecular targets. The integration of multi-omics data can help build a more complete picture of the biological impact of this compound. nih.gov
Development of Advanced Computational Models for Complex Biological Systems
Computational modeling is an increasingly important tool in drug discovery and molecular biology for predicting the interactions between small molecules and biological targets. nih.gov For this compound, molecular docking studies could be employed to predict its binding affinity to various proteins, such as fungal enzymes or inflammatory mediators. This could help prioritize targets for experimental validation.
Molecular dynamics simulations could further be used to study the stability of this compound-protein complexes and to understand the molecular basis of their interactions. nih.gov These computational approaches can provide valuable insights that guide the design of more potent and selective analogues of this compound. As more experimental data on the biological activities of this compound becomes available, these computational models can be refined to improve their predictive accuracy.
Addressing Research Gaps and Challenges
The study of this compound is still in its infancy, and several challenges and research gaps need to be addressed to fully realize its potential. A primary challenge is the limited availability of the pure compound. Developing efficient and scalable synthetic methods, as mentioned previously, is crucial to overcoming this hurdle.
Another significant gap is the lack of in-depth studies on its mechanism of action. While it is known to enhance the vacuolar disruption caused by polymyxin B, the precise molecular interactions underlying this effect are not yet understood. Furthermore, the broader toxicological profile of this compound has not been established. Future research must include comprehensive toxicity studies to ensure its safety for any potential applications. mdpi.com The inherent instability of some organosulfur compounds also presents an analytical challenge that needs to be considered in future studies. researchgate.net Addressing these challenges will be essential for advancing our understanding and application of this unique natural product.
Q & A
Q. What analytical techniques are most reliable for characterizing Zwiebelane A’s molecular structure?
To confirm the structure of this compound, researchers typically combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) with high-resolution mass spectrometry (HR-MS). For complex stereochemistry, X-ray crystallography or computational modeling (DFT calculations) may be required . Challenges include distinguishing isomers and ensuring purity (>95%) via HPLC or GC-MS prior to analysis .
Q. How can researchers standardize isolation protocols for this compound from natural sources?
Optimal extraction involves solvent selection (e.g., ethanol or dichloromethane) based on polarity, followed by fractionation using column chromatography (silica gel, Sephadex LH-20). Yield optimization requires temperature control and pH adjustments during extraction to prevent degradation . Pilot studies comparing Soxhlet vs. ultrasonic-assisted extraction are recommended to balance efficiency and cost .
Q. What are the primary challenges in replicating bioactivity studies of this compound?
Variability in bioassay results often stems from differences in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times. To mitigate this, researchers should adhere to standardized protocols (e.g., OECD guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
Contradictions in mechanistic studies (e.g., apoptotic vs. necrotic pathways) require comparative assays under identical conditions. Researchers should employ orthogonal methods (e.g., flow cytometry for apoptosis, Western blot for protein expression) and perform dose-response analyses to identify threshold effects . Meta-analyses of published datasets using tools like RevMan can highlight methodological biases .
Q. What strategies optimize the synthetic scalability of this compound while maintaining stereochemical fidelity?
Scalable synthesis demands robust catalytic systems (e.g., asymmetric catalysis for chiral centers) and step-economic routes. Researchers should evaluate protecting group strategies and reaction solvents (e.g., water-tolerant catalysts) to minimize purification steps. Process analytical technology (PAT) ensures real-time monitoring of critical intermediates .
Q. How should researchers design experiments to investigate this compound’s stability under varying physiological conditions?
Stability studies must simulate physiological environments (e.g., pH 2–8, 37°C) and assess degradation products via LC-MS. Accelerated stability testing (40°C/75% RH) over 4–12 weeks predicts shelf-life, while molecular dynamics simulations identify degradation-prone motifs .
Q. What computational approaches validate this compound’s target interactions when experimental data is inconclusive?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can predict binding affinities and stability. Researchers should cross-validate results with mutagenesis studies or surface plasmon resonance (SPR) to confirm binding kinetics .
Methodological Guidance
- Data Contradiction Analysis : Use PRISMA frameworks to systematically review conflicting studies, emphasizing variables like assay type, sample preparation, and statistical methods .
- Experimental Reproducibility : Document all parameters (e.g., solvent lot numbers, cell passage numbers) in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
